Methyl 4-((4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)carbamoyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the diazepane ring, the phenyl ring, and the benzoate ester group. The cyclopropanecarbonyl group attached to the diazepane ring would add some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
As an ester, this compound could undergo reactions typical of esters, such as hydrolysis under acidic or basic conditions. The diazepane ring could potentially undergo reactions at the nitrogen atoms, depending on their substitution and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Nucleophile-Dependent Diastereoselectivity : The compound has been involved in studies exploring nucleophile-dependent diastereoselectivity in the synthesis of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones. These studies have provided insights into the stereoselective formation of complex molecules, which is crucial for the development of drugs and materials with specific chiral properties (Fesenko et al., 2015).
X-ray Crystal Structure Analysis : The compound's structure has been analyzed through X-ray crystallography, offering detailed information on its molecular configuration. This structural knowledge aids in understanding its reactivity and potential interactions with biological targets, which is essential for pharmaceutical applications (Moser, Bertolasi, & Vaughan, 2005).
Metal Carbene Precursors for Synthesis
- Isochromene Derivatives Synthesis : Research has identified the compound as a precursor in the synthesis of isochromene derivatives through reactions with alkenes and conjugated dienes. These derivatives have applications in organic electronics and as potential pharmaceuticals due to their biological activity (Ren et al., 2017).
Catalysis and Cyclopropane Derivatives
- Catalytic Applications : Studies have shown its utility in catalytic processes, such as C-H insertions, which are fundamental reactions in organic synthesis for constructing complex molecules from simpler ones. These reactions are pivotal in synthesizing natural products, pharmaceuticals, and agrochemicals (Mbuvi & Woo, 2008).
Potential Applications in Liquid Crystals
- Liquid Crystal Synthesis : The compound's derivatives have been explored for their potential applications in creating new types of liquid crystals, which are crucial for the development of displays and optical devices. Understanding the molecular structure and reactivity of such compounds helps in designing materials with desired optical properties (Ahmed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry or material science), further studies could be conducted to optimize its properties and evaluate its potential .
Properties
IUPAC Name |
methyl 4-[[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-31-24(30)19-7-3-17(4-8-19)22(28)25-20-9-11-21(12-10-20)26-13-2-14-27(16-15-26)23(29)18-5-6-18/h3-4,7-12,18H,2,5-6,13-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUQDWJQPAFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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